1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both thiophene and triazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of Thiophene-3-ethylamine: This can be achieved by reacting thiophene with ethylamine under specific conditions.
Cyclization to Form Triazole Ring: The thiophene-3-ethylamine is then reacted with hydrazine and a suitable aldehyde to form the triazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: Both the thiophene and triazole rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene oxides, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(Thiophen-3-yl)ethanone: Shares the thiophene ring but differs in the functional groups attached.
Thiopropamine: An analogue of amphetamine with a thiophene ring instead of a phenyl ring.
Thiophene-Linked 1,2,4-Triazoles: Compounds with similar triazole rings but different substituents.
Uniqueness: 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of thiophene and triazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c9-8-10-6-12(11-8)3-1-7-2-4-13-5-7/h2,4-6H,1,3H2,(H2,9,11) |
InChI Key |
YFVVYRWWRSMJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCN2C=NC(=N2)N |
Origin of Product |
United States |
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